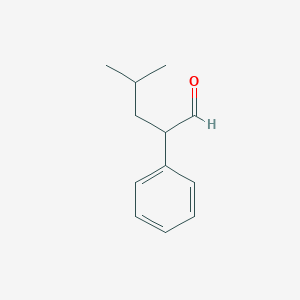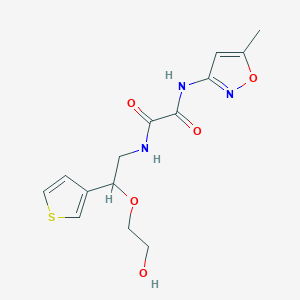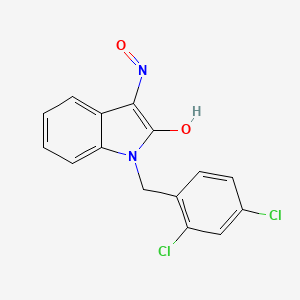
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime, commonly known as DCB-oxime, is an aromatic heterocyclic compound that is used in various scientific research applications. It is a versatile compound that has a wide range of uses, including as a catalyst, ligand, and reagent. DCB-oxime has been studied extensively and has been found to have a number of important biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Indole Synthesis and Applications
Indole Synthesis : Indole and its derivatives, including isatin (1H-indole-2,3-diones), are crucial for developing pharmacologically active compounds. Various synthesis methods, such as the Fischer indole synthesis, provide frameworks for creating indole-based molecules with potential therapeutic uses (Taber & Tirunahari, 2011).
Heterocyclic Compounds Based on Isatins : Isatin and its derivatives are valuable for synthesizing a wide range of N-heterocycles with significant biological activities. The Pfitzinger, ring-opening, and ring expansion reactions are key methods for creating new heterocyclic compounds from isatin (Sadeghian & Bayat, 2022).
Anticonvulsant Agents : Isatin derivatives, specifically Schiff bases, have been identified as potent anticonvulsant agents. Their ability to act at low concentrations highlights the therapeutic potential of indole derivatives in neurology (Mathur & Nain, 2014).
Biologically Oriented Applications
Bioactivity of Isatin Derivatives : Isatin, known chemically as indole-1H-2,3- dione, and its analogs have shown a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, and antiviral effects. This diversity underlines the importance of indole derivatives in medicinal chemistry and drug development (Chauhan et al., 2020).
Pharmacokinetics and Hepatic Protection : Indole derivatives, particularly indole-3-carbinol (I3C) and its major derivatives, have shown protective effects against chronic liver injuries through mechanisms such as detoxification, immunomodulation, and anti-inflammation (Wang et al., 2016).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-21)15(19)20/h1-7,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKEDJBCQNBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)
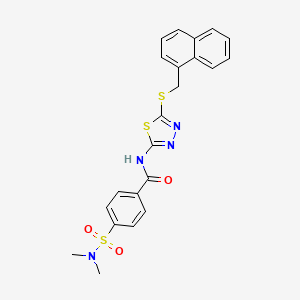
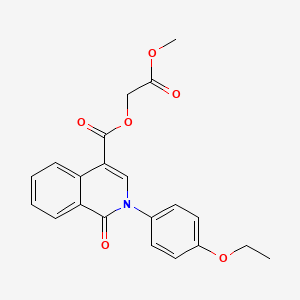
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)
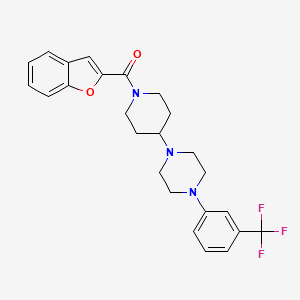
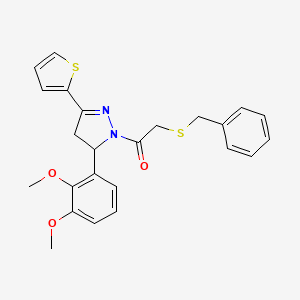
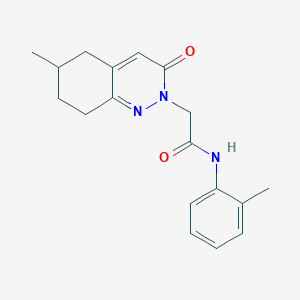
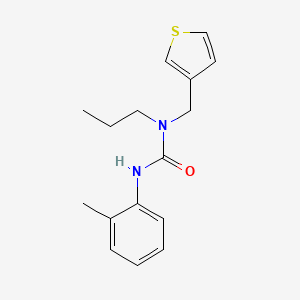
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)
